Technical Guide: 2,3-Dimethyl-2-hexanol (CAS 19550-03-9)
Technical Guide: 2,3-Dimethyl-2-hexanol (CAS 19550-03-9)
The following technical guide details the chemical properties, synthesis, and reactivity of 2,3-Dimethyl-2-hexanol. It is structured for research scientists and drug development professionals, focusing on mechanistic insights, spectral characteristics, and practical laboratory protocols.
[1][2][3][4]
Chemical Identity & Stereochemical Architecture
2,3-Dimethyl-2-hexanol is a branched tertiary alcohol.[1] Its structural complexity arises not from the tertiary center itself, but from the adjacent chiral center at C3, which imposes a unique stereochemical environment on the molecule.
| Property | Data |
| IUPAC Name | 2,3-Dimethylhexan-2-ol |
| CAS Registry Number | 19550-03-9 |
| Molecular Formula | |
| Molecular Weight | 130.23 g/mol |
| Boiling Point | 150.5°C (at 760 mmHg) |
| Density | 0.821 g/cm³ |
| Refractive Index | |
| Solubility | Immiscible in water; miscible in EtOH, Et₂O, Chloroform |
Stereochemical Insight: Diastereotopic Methyls
While the C2 carbon bears the hydroxyl group, it is not a chiral center because it is bonded to two chemically identical methyl groups (one from the parent chain definition, one substituent). However, the adjacent C3 carbon is chiral (
Critical NMR Implication: The chirality at C3 breaks the symmetry of the C2 position. Consequently, the two methyl groups attached to C2 are diastereotopic . In high-resolution
Synthesis Protocol: Grignard Addition[6][7]
The most robust route to 2,3-dimethyl-2-hexanol is the nucleophilic addition of methylmagnesium bromide to 3-methyl-2-hexanone. This approach minimizes side reactions compared to hydration of alkenes, which yields complex regioisomeric mixtures.
Reaction Scheme
Experimental Workflow
Reagents:
-
3-Methyl-2-hexanone (Substrate)
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Ammonium chloride (saturated aqueous solution)
Protocol:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an inert nitrogen atmosphere.
-
Charging: Add 1.1 equivalents of MeMgBr solution to the flask. Cool to 0°C using an ice bath to modulate the exothermic addition.
-
Addition: Dissolve 3-methyl-2-hexanone in anhydrous diethyl ether (1:1 v/v). Add this solution dropwise to the Grignard reagent over 30 minutes.[2]
-
Mechanistic Note: Slow addition prevents thermal runaway and suppresses enolization side reactions of the ketone.
-
-
Reflux: Once addition is complete, remove the ice bath and heat to gentle reflux for 2 hours to drive the reaction to completion (steric bulk at C2/C3 requires thermal energy).
-
Quench: Cool to 0°C. Hydrolyze the magnesium alkoxide complex by slow addition of saturated
. Avoid strong acids ( ) to prevent immediate dehydration of the acid-sensitive tertiary alcohol. -
Isolation: Extract with diethyl ether (
mL). Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Distill under reduced pressure (approx. 15 mmHg, bp ~69°C) to isolate the pure alcohol.
Caption: Grignard synthesis workflow for 2,3-Dimethyl-2-hexanol showing nucleophilic attack and mild hydrolysis.
Chemical Reactivity Profile
Dehydration (Acid-Catalyzed)
As a tertiary alcohol, 2,3-dimethyl-2-hexanol is highly susceptible to acid-catalyzed dehydration via an E1 mechanism. The reaction rate is fast due to the stability of the tertiary carbocation intermediate.
Regioselectivity (Zaitsev vs. Hofmann): Upon protonation and loss of water, a tertiary carbocation forms at C2. Elimination can occur from three positions:
-
C1 (Methyls): Removal of a proton from the equivalent methyl groups yields the disubstituted alkene (Hofmann product).
-
C3 (Methine): Removal of the proton from the chiral C3 yields the tetrasubstituted alkene (Zaitsev product).
Thermodynamic Outcome: The major product is 2,3-dimethyl-2-hexene .
-
Reasoning: The C2=C3 double bond is tetrasubstituted (bonded to four carbon groups), offering maximum stability via hyperconjugation. The Hofmann product (2-isopropylidene-pentane or 2,3-dimethyl-1-hexene) is kinetically accessible but thermodynamically inferior.
Caption: E1 Dehydration mechanism illustrating the competition between Zaitsev (major) and Hofmann (minor) elimination pathways.
Oxidation Resistance
Unlike primary or secondary alcohols, 2,3-dimethyl-2-hexanol lacks a hydrogen atom on the carbinol carbon (C2).
-
Reagent Compatibility: It is inert to standard oxidizing agents such as PCC, Jones Reagent (
), or under neutral conditions. -
Degradation: Forcing conditions (hot acidic
) will result in oxidative cleavage of the C2-C3 bond, yielding acetone and 2-pentanone/pentanoic acid derivatives, but this is a destructive characterization method rather than a synthetic transformation.
Spectral Characterization Standards
Researchers verifying the identity of synthesized 2,3-dimethyl-2-hexanol should reference the following spectral fingerprints.
Mass Spectrometry (EI, 70 eV)
Tertiary alcohols rarely show a strong molecular ion (
-
Base Peak (m/z 59): The most abundant ion corresponds to the oxonium species formed by cleaving the C2-C3 bond.
-
Mechanism: Loss of the larger alkyl group (sec-pentyl radical).
-
Fragment:
( 59).
-
-
Minor Peak (m/z 115): Loss of a methyl group (
).
Infrared Spectroscopy (FT-IR)
-
3350–3450 cm⁻¹: Broad O-H stretching vibration (H-bonded).
-
2960–2870 cm⁻¹: Strong C-H stretching (Alkane).
-
1150–1200 cm⁻¹: C-O stretch characteristic of tertiary alcohols.
Nuclear Magnetic Resonance ( H-NMR, 400 MHz, )
- 1.15 & 1.18 ppm (Singlets, 6H): The two methyl groups at C2. Note: As predicted in Section 1, these may appear distinct due to the adjacent chiral center.
- 0.85–0.95 ppm (Multiplets): Methyls at C3 and terminal C6.
- 1.4–1.6 ppm (Multiplet, 1H): The methine proton at C3.
- 1.8–2.2 ppm (Broad Singlet, 1H): Hydroxyl proton (chemical shift is concentration-dependent).
Applications in Research & Development
Pharmaceutical Intermediates
While not an active pharmaceutical ingredient (API) itself, 2,3-dimethyl-2-hexanol serves as a sterically hindered scaffold in drug design. Its resistance to metabolic oxidation (at the C2 position) makes it a useful structural motif for increasing the metabolic stability of lipophilic side chains in drug candidates.
Fragrance & Flavor Chemistry
The compound belongs to the class of branched higher alcohols known for woody, camphoraceous, and earthy notes . In fragrance formulation, it is used as a modifier to add volume and diffusivity to floral accords without introducing the harshness associated with lower molecular weight alcohols.
Analytical Standards
It is frequently used as a GC retention index marker or an internal standard in the analysis of complex volatile organic compound (VOC) mixtures, particularly in the analysis of fermentation byproducts or environmental samples where distinguishing between isomeric hexanols is critical.
References
-
VulcanChem. (n.d.). 2,3-Dimethyl-2-hexanol - Chemical Identity and Basic Properties. Retrieved from
-
TCI Chemicals. (n.d.). Product Specification: 2,3-Dimethyl-2-hexanol (CAS 19550-03-9).[3][4][5][1] Retrieved from
-
Chemsrc. (2025).[2][6] 2,3-DIMETHYL-2-HEXANOL MSDS and Physical Properties. Retrieved from
-
Royal Society of Chemistry. (2024). Catalyst screening for dehydration of primary alcohols. (Contextual reference on dehydration mechanisms). Retrieved from
-
ChemicalBook. (n.d.). NMR Spectrum Data for Branched Hexanols. Retrieved from
Sources
- 1. 2,3-Dimethyl-2-hexanol (1955-03-9) for sale [vulcanchem.com]
- 2. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. 2,3-dimethyl-2-hexanol [stenutz.eu]
- 4. 2,3-DIMETHYL-2-HEXANOL | CAS#:19550-03-9 | Chemsrc [chemsrc.com]
- 5. 2,3-Dimethyl-2-hexanol | 19550-03-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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